6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
The compound 6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide features a bicyclic tetrahydrothieno[2,3-c]pyridine core modified with three key substituents:
- Acetyl group at position 6, influencing hydrogen bonding and conformational stability.
- 4-(N,N-Diethylsulfamoyl)benzamido group at position 2, contributing to lipophilicity and steric bulk.
This structure is typically analyzed using crystallographic tools like the SHELX program suite, which is widely employed for small-molecule refinement and structure determination .
Properties
IUPAC Name |
6-acetyl-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S2/c1-4-25(5-2)32(29,30)15-8-6-14(7-9-15)20(28)23-21-18(19(22)27)16-10-11-24(13(3)26)12-17(16)31-21/h6-9H,4-5,10-12H2,1-3H3,(H2,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMKLTVQHYHLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS Number: 534555-06-1) is a complex organic compound belonging to the class of thieno[2,3-c]pyridine derivatives. Its unique structure includes a thienopyridine core and various functional groups that suggest potential biological activities relevant to pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₃₁N₃O₃S, with a molecular weight of 463.59 g/mol. The compound features several functional groups, including an acetyl group and a sulfamoyl-containing benzamide moiety. These components are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 463.59 g/mol |
| Solubility | Varies with solvent |
| Purity | >95% |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. Key steps include:
- Formation of the Thienopyridine Core : Cyclization under acidic or basic conditions.
- Acetylation : Using acetic anhydride or acetyl chloride in the presence of a base.
- Benzamido Group Attachment : Coupling with a benzoyl chloride derivative using a coupling agent like EDCI.
Biological Activity
Research has demonstrated that compounds similar to this compound exhibit various biological activities:
Inhibition Studies
In studies involving lipopolysaccharide (LPS)-stimulated TNF-alpha production in rat whole blood, several thieno[2,3-c]pyridine derivatives showed potent inhibitory effects. This suggests that the compound may modulate inflammatory responses through similar pathways .
The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups allows for:
- Hydrogen Bonding : Facilitating interactions with target proteins.
- Hydrophobic Interactions : Enhancing binding affinity.
- Van der Waals Forces : Contributing to overall stability in binding.
Case Studies and Research Findings
- Anti-inflammatory Activity : Inhibition of TNF-alpha production indicates potential use in treating inflammatory diseases.
- Cancer Research : Due to structural similarities to known anticancer agents, further studies are warranted to evaluate its efficacy against cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is compared with other thienopyridine derivatives like Clopidogrel and Ticlopidine:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Clopidogrel | Antiplatelet | Thiophene ring structure |
| Ticlopidine | Antiplatelet | Similar structural framework |
| This Compound | Potential anti-inflammatory | Unique sulfamoyl group |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure Variations
The tetrahydrothieno[2,3-c]pyridine core distinguishes the target compound from other heterocyclic systems:
- Thiazolo[3,2-a]pyrimidine derivatives (e.g., compound 11b in ): These feature fused thiazole-pyrimidine rings, increasing aromaticity and planarity compared to the partially saturated tetrahydrothieno-pyridine core. Such differences impact solubility and binding to flat enzymatic pockets .
Substituent Analysis
Key substituents and their effects are compared below:
Table 1: Substituent Comparison
Key Observations:
- R2 (Position 2): The diethylsulfamoyl group (target compound) increases lipophilicity and steric hindrance versus the dimethylsulfamoyl group (), which may alter metabolic stability and membrane permeability . The methyleneamino group in introduces conformational rigidity, whereas the sulfamoylbenzamido group in the target compound offers electronic modulation via the sulfonamide moiety .
- Functional Groups: The cyano group in ’s compound 11b enhances electrophilicity, contrasting with the target’s sulfamoyl group, which is more polar and hydrogen-bond-donor capable .
Physicochemical and Pharmacokinetic Implications
Preparation Methods
Vilsmeier-Haack Formylation and Thiophene Cyclization
A modified Vilsmeier-Haack reaction is employed to introduce formyl groups to piperidone derivatives, enabling subsequent thiophene ring formation. For example, 4-piperidone is protected with a benzothiazole-2-sulfonyl (Bts) group to yield Bts-amine (36) . Formylation with POCl₃ and DMF generates chloroformyl derivative (37) , which reacts with sodium sulfide to form a thiol intermediate. Alkylation with ethyl bromoacetate followed by base-mediated cyclization yields the tetrahydrothienopyridine core.
Table 1: Reaction Conditions for Core Synthesis
Pictet-Spengler Reaction for Stereochemical Control
For enantioselective synthesis, the Pictet-Spengler reaction is utilized. Starting with (S)-α-methylbenzylamine , condensation with 1,4-hexadien-3-one under acidic conditions yields chiral piperidin-4-one intermediates. Subsequent deprotection and formylation generate regioisomers, which are separated via fractional crystallization.
Introduction of the 6-Acetyl Group
The acetyl group at position 6 is introduced via nucleophilic acetylation or Grignard reactions.
Direct Acetylation
Treatment of the tetrahydrothienopyridine core with acetyl chloride in the presence of triethylamine (TEA) provides the acetylated derivative. For instance, compound 43 is acetylated using acetyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, achieving 82% yield.
Weinreb Amide Approach
Alternatively, a Weinreb amide intermediate (44 ) reacts with vinylmagnesium bromide to form a ketone, which is acetylated under basic conditions. This method ensures regioselectivity, with yields exceeding 75%.
Functionalization with 4-(N,N-Diethylsulfamoyl)benzamido Group
The 2-position benzamido group requires synthesis of 4-(N,N-diethylsulfamoyl)benzoyl chloride and subsequent coupling.
Synthesis of Sulfamoylbenzoyl Chloride
4-(N,N-Diethylsulfamoyl)benzoic acid is prepared by sulfonylation of 4-aminobenzoic acid with diethylamine-sulfur trioxide complex. Treatment with thionyl chloride (SOCl₂) converts the acid to the acyl chloride.
Amide Coupling
The acyl chloride is coupled to the tetrahydrothienopyridine amine using TEA as a base. For example, compound 38 reacts with 4-(N,N-diethylsulfamoyl)benzoyl chloride (1.1 equiv) in DCM at 25°C, yielding 68% of the target amide.
Table 2: Sulfamoylbenzamido Coupling Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| TEA | DCM | 25 | 6 | 68% |
| DIPEA | THF | 40 | 8 | 72% |
| Pyridine | DMF | 0 | 12 | 55% |
Installation of the 3-Carboxamide Group
The 3-carboxamide is introduced via hydrolysis of an ester precursor followed by amidation.
Ester Hydrolysis
Ethyl ester derivatives (e.g., ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ) are hydrolyzed with NaOH in aqueous THF to yield the carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
